1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester
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Overview
Description
1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is known for its applications in neurology research, particularly in the study of memory, learning, and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester typically involves the reaction of tert-butyl carbamate with 4-hydroxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as a base or acid . The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
Scientific Research Applications
1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used as a chemical intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl N-[(3,4-Dihydroxyphenyl)methyl]carbamic Acid Ester
- 1,1-Dimethylethyl N-[(4-Methoxyphenyl)iminomethyl]carbamic Acid Ester
- 1,1-Dimethylethyl N-[(4-Chlorophenyl)iminomethyl]carbamic Acid Ester
Uniqueness
1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester is unique due to its specific hydroxyl group at the para position of the phenyl ring, which imparts distinct chemical and biological properties. This hydroxyl group allows for unique interactions with enzymes and receptors, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
tert-butyl N-[(4-hydroxyphenyl)iminomethyl]carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-8-13-9-4-6-10(15)7-5-9/h4-8,15H,1-3H3,(H,13,14,16) |
InChI Key |
XVOKTOIMZJEYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC=NC1=CC=C(C=C1)O |
Origin of Product |
United States |
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